molecular formula C10H10O2S B6142810 Thiochroman-4-carboxylic Acid CAS No. 80858-99-7

Thiochroman-4-carboxylic Acid

Cat. No.: B6142810
CAS No.: 80858-99-7
M. Wt: 194.25 g/mol
InChI Key: FNEYWCQEUVIXPB-UHFFFAOYSA-N
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Description

Thiochroman-4-carboxylic Acid (CAS 112605-32-0) is a high-value synthetic intermediate and building block in medicinal chemistry and drug discovery. This compound features a benzothiopyran scaffold, where a sulfur atom is incorporated into a heterocyclic structure closely related to chromones. From a bioisosteric perspective, thiochromones serve as a rational modification for optimizing the bioactivity of chromone derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry . The primary research value of this scaffold lies in the development of novel therapeutic agents. Thiochromane and thiochromene derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . Specifically, structurally related thiochroman-4-one derivatives have demonstrated promising in vitro antileishmanial activity against intracellular amastigotes of Leishmania panamensis . Key structural modifications on this core scaffold, such as oxidation to sulfones or introduction of a vinyl sulfone moiety, have been shown to drastically enhance biological activity and selectivity, underscoring its potential in antiparasitic drug research . The versatility of the sulfur atom, which can exhibit multiple oxidation states and influence electronic distribution, makes this scaffold a crucial tool for exploring structure-activity relationships and modulating interactions with biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-thiochromene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2S/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEYWCQEUVIXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920843
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid
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Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112605-32-0, 80858-99-7
Record name Thiochroman-4-carboxylic acid
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Record name 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid
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Record name 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid
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Synthetic Methodologies for Thiochroman 4 Carboxylic Acid and Its Carboxylic Acid Containing Analogs

Modern and Stereoselective Synthetic Protocols

While classical methods are robust, modern synthetic chemistry has sought more advanced and stereoselective routes to the thiochroman (B1618051) core. One notable stereoselective synthesis of thiochroman-4-ones involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. researchgate.net This method allows for the introduction of chirality into the thiochroman system.

Another innovative, one-pot process involves a rhodium-catalyzed reaction between β-tert-butylthio-substituted aldehydes and alkynes. organic-chemistry.org This sequence proceeds through an alkyne hydroacylation to form a β'-thio-substituted-enone intermediate. This intermediate then undergoes a smooth, in situ intramolecular S-conjugate addition, triggered by acid, to deliver the thiochroman-4-one (B147511) ring system in excellent yields and with high diastereoselectivity. organic-chemistry.org This tandem strategy highlights the efficiency of modern catalytic methods in constructing complex heterocyclic scaffolds. organic-chemistry.org

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

Palladium catalysis offers a powerful tool for the synthesis of thiochroman-4-ones through the incorporation of carbon monoxide (CO). A notable example involves the carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which yields thiochroman-4-one in good to excellent yields with high regioselectivity. researchgate.net This process is believed to proceed through a catalytic cycle involving the regioselective addition of the thiol's sulfur to the allene, followed by palladium insertion, CO insertion, and subsequent intramolecular cyclization. researchgate.net

Further extending the utility of this approach, a palladium-catalyzed carbonylative four-component reaction has been developed for the synthesis of thiochromenones, the unsaturated analogs. nih.govresearchgate.net This method demonstrates the versatility of palladium catalysis in constructing the core thiochroman ring system through carbonylation. nih.govresearchgate.net The principles of palladium-catalyzed intramolecular carbonylative cyclization have also been successfully applied to the synthesis of the oxygen analogs, chromanes, from aryl alkenols, highlighting the broad applicability of this strategy. nih.govresearchgate.net

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has emerged as a key technology for accelerating reaction times and improving yields. The synthesis of thiochroman-4-ones is no exception. A rapid and efficient method involves the microwave-assisted cyclization of β-arylthiopropionic acids, which are readily prepared from the condensation of arylthiols with β-chloropropanoic acid. researchgate.netresearchgate.net This approach provides quantitative yields of the desired thiochroman-4-ones in significantly reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net

The benefits of microwave irradiation, such as rapid heating, increased reaction rates, and often higher product yields, are well-documented for a variety of heterocyclic syntheses, including those of thiazoles, quinolines, and furans, further validating its application in the synthesis of thiochroman derivatives. nih.govnih.govorganic-chemistry.org

Green Chemistry Approaches (e.g., Iodine Catalysis, Solvent-Free Conditions)

In line with the principles of green chemistry, several environmentally benign methods for synthesizing the thiochroman scaffold have been developed. These approaches prioritize the use of non-toxic catalysts, solvent-free conditions, and ambient reaction temperatures.

A prominent example is the use of molecular iodine as a catalyst. An efficient, one-pot synthesis of substituted thiochromans proceeds via the iodine-catalyzed cyclocondensation of α,β-unsaturated aldehydes with arenethiols. acgpubs.org This method is particularly noteworthy as it occurs at room temperature under solvent-free (neat) conditions, offering advantages in terms of reduced waste, operational simplicity, and cost-effectiveness. acgpubs.org Similarly, iodine has been used to catalyze the synthesis of related thioxanthene-indole derivatives, showcasing its versatility. nih.gov

Another green strategy involves an iodine-catalyzed denitrative C-S cross-coupling reaction, which furnishes thiochromanones from 2′-nitrochalcones and xanthate. organic-chemistry.org The use of solvent-free conditions has also been explored in the synthesis of chalcones, potential precursors to thiochromanones, by simply grinding the reactants with a solid base. researchgate.net

Table 1: Iodine-Catalyzed Solvent-Free Synthesis of Thiochromans acgpubs.org

α,β-Unsaturated Aldehyde Arenethiol Time (min) Yield (%)
Cinnamaldehyde Thiophenol 30 85
Cinnamaldehyde 4-Methylthiophenol 35 82
Cinnamaldehyde 4-Chlorothiophenol 40 80

Stereoselective Syntheses via Chiral Precursors

The synthesis of enantiomerically pure thiochroman derivatives is of significant interest. One established method involves the use of chiral precursors that direct the stereochemical outcome of the reaction. A key example is the stereoselective synthesis of thiochroman-4-ones through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. researchgate.net In this process, the chirality embedded in the starting material is transferred to the final thiochromanone product. researchgate.net

Modern asymmetric catalysis provides alternative routes. For instance, the asymmetric synthesis of chiral thiochromanes has been achieved via the copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes. nih.gov Furthermore, organocatalysis using chiral thioureas has been effectively employed in the asymmetric synthesis of related chromane (B1220400) derivatives, suggesting a promising avenue for accessing chiral thiochromans as well. mdpi.comnih.gov These catalytic methods offer a direct approach to chiral products without relying on a stoichiometric source of chirality in the substrate. nih.govyoutube.com

Cross-Coupling Reactions for Substituted Thiochromanones

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of substituted thiochromanones, these methods provide access to a wide array of derivatives. An efficient copper-catalyzed, ligand-free domino process has been developed to synthesize thioflavanones (2-phenylthiochroman-4-ones) from readily available 2'-iodochalcones. organic-chemistry.org This reaction incorporates sulfur in situ using an odorless source, representing a convenient and practical approach. organic-chemistry.org

While palladium-catalyzed cross-coupling is widely reported for the unsaturated thiochromenone analogs, nih.govresearchgate.net other transition metals have also been utilized. Rhodium-catalyzed reactions of β-tert-butylthio-substituted aldehydes and alkynes can produce intermediates that undergo intramolecular cyclization to deliver the thiochroman skeleton. organic-chemistry.org The fundamental mechanism of most transition-metal-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Derivatization Strategies for Thiochroman-4-carboxylic Acid Moieties

Once the this compound scaffold is obtained, it can be further modified to produce a variety of derivatives. Esterification is a primary and fundamental derivatization strategy.

Esterification Reactions

The conversion of the carboxylic acid group into an ester is a common and highly useful transformation. This derivatization can alter the compound's physical properties and is a key step in the synthesis of more complex molecules.

Fischer Esterification: The most direct method for esterifying this compound is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol (often used in excess) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.educhemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed. masterorganicchemistry.com

DCC/DMAP Coupling: For substrates that may be sensitive to the harsh conditions of strong acid and heat, milder methods are available. A widely used alternative is the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under non-acidic conditions and is also effective for the formation of thiol esters. orgsyn.org

Table 2: Common Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat Simple reagents, cost-effective for simple alcohols. cerritos.edulibretexts.org

Amidation Reactions

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, often employed to generate stable derivatives and explore structure-activity relationships. For this compound, the carboxyl group can be activated to facilitate reaction with a primary or secondary amine, yielding the corresponding amide.

Standard amidation protocols are applicable for this transformation. A common and effective method involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) and a base like 4-Dimethylaminopyridine (DMAP) can be used to facilitate the coupling of the carboxylic acid with an amine under mild conditions. nih.gov This method is known for its efficiency and tolerance of various functional groups. nih.gov

Alternatively, a two-step procedure can be employed. The carboxylic acid is first converted to a more reactive acyl chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the amide bond. khanacademy.org This classical approach is robust and generally provides high yields. rsc.org While sterically hindered amines can present a challenge, the use of thionyl chloride has been shown to produce excellent yields even in these cases. rsc.org

Table 1: General Conditions for Amidation of Carboxylic Acids
MethodReagentsGeneral ConditionsReference
One-Pot CouplingCarboxylic Acid, Amine, EDC, HOBt (catalytic), DMAPAcetonitrile (solvent), Room Temperature nih.gov
Two-Step via Acyl Chloride1. Carboxylic Acid, Thionyl Chloride (SOCl2) 2. Amine, Base (e.g., Pyridine or Triethylamine)Step 1: Typically neat or in an inert solvent. Step 2: Inert solvent, often at 0 °C to room temperature. rsc.orgkhanacademy.org
Titanium Tetrachloride-MediatedCarboxylic Acid, Amine, TiCl4Pyridine (solvent), 85 °C nih.gov

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, typically formed through the condensation of an aldehyde or ketone with hydrazine (B178648). wikipedia.orgresearchgate.net The direct formation of a hydrazone from a carboxylic acid is not a standard transformation. Instead, the carboxylic acid is first converted into a carbohydrazide (B1668358) (also known as an acylhydrazide) by reacting it with hydrazine hydrate (B1144303) (H₂NNH₂). nih.gov

This resulting carbohydrazide is a stable intermediate that contains a nucleophilic -NH₂ group. It can then be condensed with a suitable aldehyde or ketone to yield a hydrazide-hydrazone derivative (acylhydrazone). nih.govnih.gov In the context of the thiochroman scaffold, while this compound itself would first form a carbohydrazide, this intermediate could then be reacted with a ketone, such as Thiochroman-4-one, to generate a symmetrical or unsymmetrical hydrazide-hydrazone.

Research has shown that hydrazone derivatives of the related thiochroman-4-one scaffold exhibit significant biological activity. nih.gov For instance, various acyl-hydrazones of thiochroman-4-one have been synthesized by condensing the ketone with different carbohydrazides, such as isonicotinohydrazide or semicarbazide, in moderate to good yields. nih.gov

Table 2: Synthesis of Hydrazone Derivatives from Thiochroman-4-one
Reactant 1 (Ketone)Reactant 2 (Hydrazide)ProductYieldReference
Thiochroman-4-oneSemicarbazide(E)-2-(Thiochroman-4-ylidene)hydrazinecarboxamide79% nih.gov
Thiochroman-4-oneThiosemicarbazide(E)-2-(Thiochroman-4-ylidene)hydrazinecarbothioamideNot specified nih.gov
ThioflavanoneIsonicotinohydrazide(E)-N'-(2-phenylthiochroman-4-ylidene)isonicotinohydrazideNot specified nih.gov

Vinyl Sulfone Introduction

The vinyl sulfone group is a valuable pharmacophore and a versatile synthetic building block, known for its role as a Michael acceptor. nih.govwikipedia.org Introducing a vinyl sulfone moiety onto the this compound framework can lead to compounds with novel reactivity and potential biological activities. Studies on related structures have demonstrated that thiochroman derivatives bearing a vinyl sulfone group possess potent leishmanicidal properties. researchgate.netresearchgate.net

The synthesis of vinyl sulfones can be achieved through several methods. rsc.orgorganic-chemistry.org One common approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, such as cinnamic acids. organic-chemistry.org This suggests a potential pathway where a derivative of this compound could be modified to create an α,β-unsaturated system, followed by a coupling reaction with a sulfonyl source to install the vinyl sulfone group. For example, metal-free, room temperature decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides has been shown to produce (E)-vinyl sulfones. organic-chemistry.org

Another strategy involves the direct sulfonylation of olefins or alkynes. rsc.org For a pre-functionalized this compound containing an alkene or alkyne group, reaction with a sulfonylating agent could yield the desired vinyl sulfone. The specific synthetic route would depend on the desired position of the vinyl sulfone group on the thiochroman ring system. The presence of the sulfone group in thiochromone (B8434766) derivatives has been demonstrated to be related to their biological activity. researchgate.net

Table 3: General Synthetic Routes for Vinyl Sulfones
Starting MaterialReagentsProduct TypeKey FeaturesReference
Cinnamic AcidsArylsulfonyl hydrazides(E)-Vinyl sulfonesMetal-free, decarboxylative cross-coupling organic-chemistry.org
AlkenesSodium arene sulfinates, KI, NaIO4Vinyl sulfonesReaction at room temperature organic-chemistry.org
Phenylpropiolic AcidsSodium sulfinates, Phosphoric acidVinyl sulfonesEnvironmentally friendly, decarboxylative coupling organic-chemistry.org
StyrenesSodium arylsulfinates, KI (redox mediator)Vinyl sulfonesElectrochemical sulfonylation organic-chemistry.org

Chemical Reactivity and Transformations of Thiochroman 4 Carboxylic Acid Systems

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety in thiochroman-4-carboxylic acid dictates a range of predictable chemical behaviors, primarily its acidic nature and the nucleophilicity of its conjugate base.

Salt Formation

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of inorganic and organic bases to form carboxylate salts. ontosight.aigithub.io This reaction involves the deprotonation of the acidic hydroxyl proton by a base. Strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases such as sodium bicarbonate (NaHCO₃) can effectively produce the corresponding sodium thiochroman-4-carboxylate salt. github.ionih.gov The formation of these salts significantly increases the compound's aqueous solubility. This property is often exploited in purification processes, for instance, by using a basic aqueous solution like sodium bicarbonate to extract the carboxylic acid from an organic layer, leaving non-acidic impurities behind. nih.govmdpi.com Subsequent acidification of the aqueous layer re-protonates the carboxylate, precipitating the pure carboxylic acid. nih.govmdpi.com

Table 1: Examples of Salt Formation Reactions

Base Product Significance
Sodium Hydroxide (NaOH) Sodium thiochroman-4-carboxylate Forms a water-soluble salt.
Sodium Bicarbonate (NaHCO₃) Sodium thiochroman-4-carboxylate Used in purification to separate the acid from neutral organic compounds. nih.gov

Carboxylate as Nucleophile

The conjugate base of this compound, the thiochroman-4-carboxylate anion, is an effective oxygen nucleophile. This nucleophilicity is central to the formation of esters, particularly through SN2 (bimolecular nucleophilic substitution) reactions. youtube.com When reacted with a suitable electrophile, such as a primary alkyl halide (e.g., methyl iodide or ethyl bromide), the carboxylate anion can displace the halide leaving group to form the corresponding ester. youtube.commasterorganicchemistry.com

This reaction pathway is synthetically valuable as it proceeds under basic or neutral conditions, avoiding the strong acids required for Fischer esterification. youtube.comyoutube.com The reactivity is highest with unhindered primary alkyl halides and decreases significantly with secondary halides due to increased steric hindrance. masterorganicchemistry.comucsb.edu

Table 2: Representative SN2 Esterification

Reagents Reaction Type Product

Transformations of the Thiochroman (B1618051) Ring System

The thiochroman ring itself is subject to a variety of chemical transformations that can alter its size and oxidation state, or introduce unsaturation. While many studies focus on the related thiochroman-4-one (B147511), the principles of these ring transformations are broadly applicable to the thiochroman scaffold.

Ring Expansion and Contraction Reactions

The six-membered heterocyclic ring of the thiochroman system can be modified to form larger or smaller ring structures.

Ring Expansion: Research on the related thiochroman-4-one has shown that the ring can be expanded to a seven-membered benzothiepine system. For example, treatment of thiochroman-4-one with ethyl diazo(lithio)acetate results in the formation of an ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate. rsc.org This type of reaction, involving the insertion of a carbon atom, transforms the six-membered ring into a seven-membered one. rsc.orgnih.gov

Ring Contraction: Conversely, ring contraction of the thiochroman system has also been documented. Heating 3-bromothiochroman-4-one, particularly in the presence of a base like sodium acetate, can induce a rearrangement to form products containing a five-membered benzothiophene (B83047) core. rsc.org Such reactions often proceed through complex mechanisms and can be sensitive to reaction conditions. rsc.orgnih.govetsu.edu

Table 3: Ring Size Modification of the Thiochroman System

Starting Material Class Reagent(s) Transformation Product Class
Thiochroman-4-one Ethyl diazo(lithio)acetate Ring Expansion Tetrahydrobenzothiepin derivative rsc.org

Oxidation Reactions (e.g., to Sulfones)

The sulfur atom in the thiochroman ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.netresearchgate.net This transformation is a common feature in the chemistry of thioethers. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed, with the reaction outcome often dependent on the stoichiometry of the oxidant used. researchgate.net Using one equivalent of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide often favors the formation of the this compound 1-oxide (the sulfoxide). organic-chemistry.org The use of an excess of a strong oxidizing agent will typically lead to the fully oxidized this compound 1,1-dioxide (the sulfone). researchgate.netorganic-chemistry.org The presence of the sulfone group can significantly alter the biological activity of the molecule. researchgate.net

Table 4: Oxidation of the Thiochroman Sulfur Atom

Starting Material Oxidizing Agent (Equivalents) Primary Product
This compound H₂O₂ (approx. 1 equiv) This compound 1-oxide (Sulfoxide)

Dehydrogenation Processes

Dehydrogenation reactions introduce unsaturation into the thiochroman ring, leading to the formation of aromatic or partially unsaturated systems. nih.gov A key transformation for the related thiochroman-4-one scaffold is its conversion to 4H-thiochromen-4-one. nih.govmdpi.com This process creates a double bond in the heterocyclic ring, conjugated to the carbonyl group. Such aromatization or dehydrogenation fundamentally alters the electronic properties and geometry of the molecule. preprints.orgnih.gov While direct dehydrogenation of this compound is less commonly reported, the principles derived from thiochroman-4-one chemistry suggest that similar transformations are feasible, potentially leading to thiochromene-4-carboxylic acid derivatives under suitable catalytic conditions. nih.govnih.gov

Table 5: Dehydrogenation of the Thiochroman Ring

Starting Material Class Reagent/Condition Transformation Product Class

Functional Group Interconversions on the Thiochroman Scaffold (as relevant to carboxylic acid derivatives)

The functionalization of the thiochroman ring system is often achieved through reactions involving the thiochroman-4-one core. These reactions introduce various substituents and functional groups, which can then be carried forward into the corresponding this compound derivatives.

Halogenation of the thiochroman-4-one system can occur at different positions depending on the reagents and reaction conditions. Treatment of thiochroman-4-ones with an excess of thionyl chloride leads to the formation of 3-chloro-3-sulfenylchroman-4-ones. researchgate.net Another approach involves the reaction of 3-(hydroxymethylene)thiochroman-4-one with N-chlorosuccinimide (NCS) in carbon tetrachloride. This reaction yields a mixture of products, including 3-chlorothiochroman-4-one, 3-chlorothiochromone, and 2,3-dichlorothiochromone, arising from C-chlorination. researchgate.netmdpi.com Bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to either bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, contingent on the specific conditions and the structure of the starting material.

Table 1: Halogenation Reactions of Thiochroman-4-one Derivatives
Starting MaterialReagent(s)Product(s)Reference
Thiochroman-4-oneThionyl Chloride (excess)3-Chloro-3-sulfenylchroman-4-one researchgate.net
3-(Hydroxymethylene)thiochroman-4-oneN-Chlorosuccinimide (NCS), CCl43-Chlorothiochroman-4-one, 3-Chlorothiochromone, 2,3-Dichlorothiochromone researchgate.net
2-(2-Naphthyl)thiochroman-4-oneN-Chlorosuccinimide (NCS), Dichloromethane3-Chloro-2-(2-naphthyl)-4H-thiochromen-4-one mdpi.com

Cyanoethylation introduces a cyanoethyl group onto the thiochroman skeleton. This reaction typically involves the Michael addition of a nucleophile to acrylonitrile (B1666552). For thiochroman-4-ones, the reaction with acrylonitrile can yield 4-cyanoethylthiochromanones. These derivatives are particularly relevant as the cyano group can be hydrolyzed to a carboxylic acid, providing an alternative route to acid derivatives of the thiochroman system. researchgate.net

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like thiochroman-4-one), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.org This reaction introduces an aminomethyl group, typically at the C-3 position of the thiochroman-4-one ring. For instance, reacting thiochroman-4-one or its substituted variants with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst (like hydrochloric acid or acetic acid) produces 3-alkylaminomethylthiochroman-4-ones in good yields. researchgate.net These Mannich bases are versatile intermediates for further synthetic modifications.

Table 2: Mannich Reactions of Thiochroman-4-one Derivatives
Thiochroman-4-one DerivativeAmineReaction ConditionsProductReference
Thiochroman-4-oneSecondary AmineFormalin, Ethanol (B145695), HCl (cat.)3-Alkylaminomethylthiochroman-4-one researchgate.net
8-Ethylthiochroman-4-oneSecondary AmineParaformaldehyde, Benzene (B151609), HCl (cat.)3-Alkylaminomethyl-8-ethylthiochroman-4-one researchgate.net
6-Fluorothiochroman-4-oneSecondary AmineParaformaldehyde, Ethanol, Acetic Acid (cat.)3-Alkylaminomethyl-6-fluorothiochroman-4-one researchgate.net

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of this compound systems, the ester derivative, such as ethyl thiochroman-4-carboxylate, can undergo this reaction. The reaction would typically involve the formation of an enolate at the C-3 position, which can then act as a nucleophile. A crossed Claisen condensation between an ester of this compound and a non-enolizable ester (e.g., ethyl benzoate (B1203000) or diethyl carbonate) can be used to introduce acyl groups at the C-3 position, leading to β-keto ester derivatives. These reactions are generally driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. libretexts.org A highly selective titanium-mediated crossed Claisen condensation between carboxylic esters and acid chlorides has also been developed, offering good yields for various β-keto esters. nih.gov

The thiochroman-4-one scaffold is a versatile precursor for the construction of various fused heterocyclic systems. These reactions typically involve the carbonyl group at C-4 and the active methylene (B1212753) group at C-3, which can react with bifunctional reagents to form new rings.

Pyrazoles : Fused pyrazoles can be synthesized from thiochroman-4-one derivatives through condensation with hydrazine (B178648) derivatives. youtube.com A common strategy involves first creating a 1,3-dicarbonyl equivalent from the thiochroman-4-one. For example, reaction with ethyl formate (B1220265) can introduce a formyl group at the C-3 position, yielding 3-hydroxymethylenethiochroman-4-one. This β-keto aldehyde equivalent readily reacts with hydrazines (such as hydrazine hydrate (B1144303), phenylhydrazine (B124118), or methylhydrazine) in a solvent like ethanol to form the corresponding 4H-thiochromeno[4,3-c]pyrazoles. rsc.org

Imidazoles : The synthesis of imidazoles fused to the thiochroman ring can be achieved by reacting a thiochroman-3,4-dione with an aldehyde, an amine, and ammonium (B1175870) acetate. baranlab.orgnih.gov The dione (B5365651) precursor can be prepared by oxidation of the thiochroman-4-one. The Van Leusen imidazole (B134444) synthesis provides another route, where an aldimine reacts with tosylmethyl isocyanide (TosMIC). organic-chemistry.org

Thiazoles : Thiazole (B1198619) rings can be annulated onto the thiochroman framework using variations of the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.org A common precursor is a 3-halothiochroman-4-one (e.g., 3-bromothiochroman-4-one), which can react with a thioamide (like thiourea) to form the fused thiazole ring. The sulfur of the thioamide displaces the halide, and subsequent condensation between the nitrogen and the ketone at C-4 closes the ring. youtube.com

Indoles : The Fischer indole (B1671886) synthesis is a powerful method for creating indole rings fused to other cyclic systems. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govtestbook.com Thiochroman-4-one can be reacted with a substituted or unsubstituted phenylhydrazine to form the corresponding thiochroman-4-one phenylhydrazone. Treatment of this intermediate with an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid in ethanol, induces a byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization to yield the indolo[3,2-c]thiochroman system. researchgate.net

Pyridines : Pyridine rings can be fused to the thiochroman scaffold through several methods. One common approach is the reaction of 3-arylidenethiochroman-4-ones (chalcone analogues) with malononitrile (B47326) in the presence of ammonium acetate. This multicomponent reaction leads to the formation of thiochromeno[4,3-b]pyridine derivatives. researchgate.net Another efficient method involves a high-pressure, Q-tube-assisted cyclocondensation between thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals mediated by ammonium acetate, yielding novel thiochromeno[4,3-b]pyridines. nih.gov

Pyrimidines : Pyrimidine ring annulation can be achieved by reacting thiochroman-4-one derivatives with amidines. For example, condensation of thiochroman-4-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) creates an enaminone at the C-3 position. This intermediate can then be cyclized with a suitable amidine hydrochloride (like guanidine (B92328) or acetamidine) in the presence of a base to yield thiochromeno[4,3-d]pyrimidines. nih.govnih.govoiccpress.com

Thiazepines : The synthesis of seven-membered thiazepine rings fused to the thiochroman system can be accomplished through ring expansion reactions. For example, a facial synthesis of 1,2,4-triazolo[3,2-d] nih.govCurrent time information in Bangalore, IN.benzothiazepines has been achieved through the cycloaddition of allene-like cations, generated from thiochroman-4-one ethoxycarbonylhydrazone, with nitriles, followed by ring expansion. researchgate.netresearchgate.net Another approach involves the reaction of chalcone (B49325) derivatives of thiochroman with 2-aminothiophenol. researchgate.net

Table 3: Examples of Heterocyclic Ring Annulations from Thiochroman-4-one Derivatives
HeterocyclePrecursorReagent(s)Fused SystemReference
Pyrazole (B372694)3-Hydroxymethylenethiochroman-4-oneHydrazine Hydrate, Ethanol4H-Thiochromeno[4,3-c]pyrazole rsc.org
IndoleThiochroman-4-one phenylhydrazonePolyphosphoric Acid (PPA)Indolo[3,2-c]thiochroman researchgate.net
Pyridine3-Arylidenethiochroman-4-oneMalononitrile, Ammonium AcetateThiochromeno[4,3-b]pyridine researchgate.net
PyridineThiochroman-4-one3-Oxo-2-arylhydrazonopropanal, NH4OAc, AcOHThiochromeno[4,3-b]pyridine nih.gov
PyrimidineThiochroman-4-oneDMF-DMA, then GuanidineThiochromeno[4,3-d]pyrimidine researchgate.net
ThiazepineThiochroman-4-one ethoxycarbonylhydrazonet-Butoxy chloride, SbCl5, Nitrile1,2,4-Triazolo[3,2-d] nih.govCurrent time information in Bangalore, IN.benzothiazepine researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Thiochroman 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Thiochroman-4-carboxylic acid derivatives. While specific spectral data for the parent compound is not widely published, the analysis of related structures, such as Thiochroman-4-one (B147511), and general principles of NMR spectroscopy allow for a detailed prediction of its spectral features. chemicalbook.com

In the ¹H NMR spectrum, the protons of the thiochroman (B1618051) skeleton would exhibit characteristic chemical shifts. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.1 ppm. The proton at position 5, being ortho to the sulfur-containing ring, would likely be the most deshielded. The methylene (B1212753) protons at positions 2 and 3, and the methine proton at position 4, would resonate in the aliphatic region. Specifically, the protons at C2, adjacent to the sulfur atom, would be expected around 3.2 ppm, while the C3 protons would be further upfield. The proton at C4, being alpha to the carboxylic acid group, would be deshielded and likely appear as a multiplet. The carboxylic acid proton itself would be observed as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. princeton.edulibretexts.org

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. princeton.edu The aromatic carbons would resonate between approximately 125 and 140 ppm. The aliphatic carbons of the thiochroman ring would appear in the upfield region, with C4 being deshielded by the adjacent carboxylic acid group, and C2 being influenced by the neighboring sulfur atom. researchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the structural assignments by showing correlations between protons and carbons separated by two or three bonds. princeton.edu For instance, the carboxylic acid proton should show a correlation to the C4 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Interactive data table. Users can sort and filter data based on nucleus and predicted chemical shift range.

Nucleus Position Predicted Chemical Shift (ppm) Notes
¹H Aromatic 7.0 - 8.1 Complex multiplet patterns
¹H H-2 ~3.2 Methylene protons adjacent to sulfur
¹H H-3 Upfield of H-2 Methylene protons
¹H H-4 Deshielded aliphatic Methine proton alpha to COOH
¹H COOH 10 - 13 Broad singlet
¹³C COOH 170 - 185 Carbonyl carbon
¹³C Aromatic 125 - 140 Multiple signals

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of C₁₀H₁₀O₂S, corresponding to a molecular weight of 194.25 g/mol . ontosight.ai

The fragmentation pattern would be influenced by the thiochroman ring and the carboxylic acid group. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at [M-45]⁺. Another characteristic fragmentation is the alpha-cleavage, where the bond between C4 and the carboxylic acid group breaks, resulting in an acylium ion. libretexts.org For this compound, this would lead to the loss of a CHO₂ radical.

In the case of related compounds like Tetrahydrothiopyran-4-carboxylic acid, the mass spectrum shows fragments corresponding to the loss of water and the carboxyl group. nih.gov Similar fragmentation behavior would be anticipated for this compound, especially under certain ionization conditions. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragment ions, thereby providing greater confidence in the proposed fragmentation pathways.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FTIR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org The carbonyl (C=O) stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. nih.govyoutube.com The C-O stretching and O-H bending vibrations of the carboxylic acid would be observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ respectively. youtube.com The aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibrations of the thioether in the ring would also be observable, typically in the 600-800 cm⁻¹ range. The symmetric stretching of the carbonyl group is also Raman active. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Interactive data table. Users can sort and filter data based on the spectroscopic technique and vibrational mode.

Spectroscopic Technique Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
FTIR O-H stretch (H-bonded) 2500 - 3300 Broad, Strong
FTIR C=O stretch 1700 - 1725 Strong, Sharp
FTIR C-O stretch 1210 - 1320 Medium
FTIR O-H bend 920 - 950 Broad, Medium
Raman Aromatic C=C stretch 1400 - 1600 Strong

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While underivatized this compound may not have strong Cotton effects in a readily accessible spectral region, its absolute configuration can be determined by converting it into a derivative that contains a suitable chromophore.

A common strategy involves the formation of an amide with a chromophoric amine or the formation of a complex with a metal center. msu.edunih.gov For example, reacting the chiral carboxylic acid with a molecule like 1,1'-bis(diphenylphosphino)ferrocenepalladium dichloride can generate a chiroptically active metal complex with strong CD signals in the visible region. nih.gov The sign of the observed Cotton effect in the ECD spectrum of the derivative can then be correlated with the absolute configuration of the chiral center through theoretical calculations or by comparison with known compounds.

The induced circular dichroism (ICD) that arises when an achiral ligand binds to a protein can also be exploited. lew.ro By studying the ICD spectrum of this compound upon binding to a protein like bovine serum albumin, information about the preferred chiral conformation of the bound ligand can be obtained, which can in turn be related to its absolute configuration.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the conformation of the thiochroman ring, which is expected to adopt a half-chair or a distorted boat conformation.

Other Advanced Spectroscopic Methods (e.g., SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces. For this compound, SERS could be a valuable tool for studying its interaction with metal surfaces, which is relevant for potential applications in materials science and sensor development.

The sulfur atom in the thiochroman ring can facilitate the adsorption of the molecule onto a SERS-active substrate, such as silver or gold nanoparticles. The resulting SERS spectrum would show enhanced Raman signals for the vibrational modes of the molecule, particularly those close to the surface. This can provide insights into the orientation of the molecule on the surface. For instance, studies on 4-mercaptobenzoic acid have shown that the molecule can bind to silver nanoparticles through the thiol group, and the SERS spectrum is sensitive to changes in the environment, such as pH, which affects the protonation state of the carboxylic acid group. rsc.orgresearchgate.net Similar studies on this compound could elucidate its surface chemistry and interaction mechanisms.

Computational and Theoretical Investigations of Thiochroman 4 Carboxylic Acid Systems

Quantum Chemical Calculations (DFT, AIM Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it a cornerstone for studying molecular systems. dntb.gov.ua

The electronic structure of Thiochroman-4-carboxylic acid can be thoroughly investigated using DFT. Key aspects of this analysis include the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing a measure of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates a molecule is more prone to chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution, hybridization, and the delocalization of electron density through donor-acceptor interactions within the molecule. nih.gov For this compound, NBO analysis would reveal the nature of the bonding in the thiochroman (B1618051) ring and the electronic interplay between the sulfur atom, the aromatic ring, and the carboxylic acid group.

Atoms in Molecules (AIM) theory could be applied to analyze the electron density topology, defining the nature of chemical bonds and identifying non-covalent interactions. This would precisely characterize the covalent bonds forming the molecular skeleton and any intramolecular hydrogen bonding involving the carboxylic acid proton and the thioether sulfur or the carbonyl oxygen.

The molecular electrostatic potential (MEP) map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the acidic hydrogen of the carboxyl group, indicating sites for electrophilic and nucleophilic attack, respectively. chemrxiv.org The distribution of potential across the benzene (B151609) ring and the sulfur atom would also inform predictions about its reactivity in electrophilic aromatic substitution or oxidation reactions. researchgate.net

DFT calculations are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). nih.govnih.gov For this compound, this would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the benzene ring and n→π* transitions involving the carbonyl group. While simple carboxylic acids absorb around 210 nm, the fused aromatic ring in this molecule would shift the absorption to a longer, more accessible wavelength. libretexts.org

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to compute NMR shielding constants, which can then be converted into chemical shifts (δ). nih.govnih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be generated, providing assignments for each nucleus. The predicted chemical shift for the acidic proton would be expected in the downfield region (10-12 ppm), a characteristic feature of carboxylic acids. libretexts.org

Table 1: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on typical ranges for the functional groups and are not from specific computational studies on this molecule.

Parameter Predicted Value
¹H NMR (δ, ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet)
Aromatic Protons 7.0 - 8.0
Methine Proton (-CH-) ~4.0
Methylene (B1212753) Protons (-CH₂-) 2.5 - 3.5
¹³C NMR (δ, ppm)
Carbonyl Carbon (-C=O) 170 - 180
Aromatic Carbons 120 - 140
Methine Carbon (-CH-) ~45
Methylene Carbons (-CH₂-) 25 - 35

| UV-Vis (λmax, nm) | ~250-290 |

Conformational Analysis and Molecular Dynamics Simulations

The thiochroman ring of this compound is not planar, giving rise to different possible conformations. Conformational analysis, typically performed using quantum mechanical calculations, can identify the most stable low-energy conformers. The carboxylic acid group at the C4 position can exist in either an axial or equatorial position relative to the heterocyclic ring. Computational studies on related systems show that the energy difference between such conformers determines their population at equilibrium. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and conformational transitions in different environments (e.g., in a vacuum or in a solvent). mdpi.com An MD simulation tracks the atomic motions of the molecule by solving Newton's equations of motion, allowing for the exploration of its conformational landscape. soton.ac.uk Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govmdpi.com

Intermolecular Interactions and Supramolecular Chemistry Studies

The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. Consequently, this compound is expected to participate in strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. libretexts.org Computational studies can model these dimers and calculate the interaction energy to determine their stability.

Molecular Docking and Binding Mechanism Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If this compound were to be investigated as a potential drug candidate, molecular docking would be a primary step to identify its potential biological targets. mdpi.com The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. researchgate.net

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to elucidate the binding mechanism in more detail. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov Analysis of the simulation can also quantify the binding free energy, providing a more accurate estimate of the ligand's affinity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, a wealth of information exists for the closely related Thiochroman-4-one (B147511) scaffold. These studies offer valuable insights into the structural requirements for biological activity and provide a strong foundation for the rational design of novel ligands based on the this compound framework.

Detailed Research Findings

Research into Thiochroman-4-one derivatives has unveiled key structural features that govern their biological activities, ranging from antimicrobial to anticancer and antiparasitic effects. These findings are instrumental in guiding the design of more potent and selective therapeutic agents.

Antileishmanial Activity:

A significant body of research has focused on the development of Thiochroman-4-one derivatives as potential agents against Leishmania species. Structure-activity relationship (SAR) studies have revealed several critical determinants for their antileishmanial potency.

One key finding is the dramatic increase in activity upon the introduction of a vinyl sulfone moiety at the C2 and C3 positions of the thiochroman ring. nih.gov This modification, coupled with substitutions on the aromatic ring, has yielded compounds with high efficacy and selectivity against Leishmania panamensis. For instance, compounds with a vinyl sulfone group and electron-withdrawing substituents on an attached phenyl ring at the 2-position have demonstrated potent activity. nih.gov Specifically, a fluorine substituent at the C-6 position of the thiochroman core was found to enhance leishmanicidal activity. nih.gov

Molecular docking studies have suggested that these compounds can interact with key parasite targets, and the incorporation of hydrazone moieties has also been shown to enhance activity. nih.gov The SAR for antileishmanial activity is complex, with both steric and electronic factors playing a significant role. For example, aromatic substituents with strong electron-withdrawing groups like trifluoromethyl (CF3) at the 3-position have been shown to increase potency against Leishmania donovani. nih.gov

**Table 1: In Vitro Antileishmanial and Cytotoxic Activities of Thiochroman-4-one Derivatives against *Leishmania panamensis***

Compound Description EC50 (μM) LC50 (μM) Selectivity Index (SI)
4j 6-Fluoro-2-(4-(trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide 3.23 561.3 174
4l 6-Chloro-2-(4-(trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide 4.87 >561.3 >115
4h 2-(4-Fluorophenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide 9.34 >561.3 >60
4i 2-(4-Chlorophenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide 7.89 >561.3 >71
4k 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide 8.21 >561.3 >68
Amphotericin B Reference Drug 0.32 39.6 124

Data sourced from Vargas et al. (2017) nih.gov

Antibacterial and Antifungal Activity:

Thiochroman-4-one derivatives have also been investigated for their antimicrobial properties. SAR studies indicate that the introduction of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring enhances antifungal activity. rsc.org For instance, certain derivatives have shown potent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. rsc.org

Furthermore, the incorporation of carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties into the thiochroman-4-one scaffold has yielded compounds with significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). researchgate.net

Table 2: Antibacterial and Antifungal Activity of Selected Thiochroman-4-one Derivatives

Compound Target Organism Activity
Compound 22 Candida albicans MIC: 0.5 μg/mL
Compound 11 Xanthomonas oryzae pv. oryzae (Xoo) EC50: 24 μg/mL
Compound 11 Xanthomonas axonopodis pv. citri (Xac) EC50: 30 μg/mL

Data sourced from a 2025 review on thiochromenes and thiochromanes and a 2022 study by Yu et al. rsc.orgresearchgate.net

Ligand Design Based on SAR Insights

The structure-activity relationships derived from studies on thiochroman-4-one derivatives provide a rational basis for the design of new ligands, including those based on the this compound scaffold. The presence of the carboxylic acid group at the 4-position introduces a key functionality that can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.

Based on the existing SAR data, several strategies for ligand design can be proposed:

Modification of the Aromatic Ring: The introduction of various substituents on the benzo part of the thiochroman ring can modulate the electronic properties and lipophilicity of the molecule. As seen in antileishmanial and antifungal derivatives, electron-withdrawing groups at specific positions can enhance activity. nih.govrsc.org

Substitution at the 2- and 3-Positions: The area around the C2 and C3 atoms of the thiochroman ring is a critical region for modification. The success of the vinyl sulfone moiety in antileishmanial compounds suggests that introducing groups capable of specific interactions in this region is a promising strategy. nih.gov For this compound, derivatization at these positions could be explored to optimize activity for various targets.

Exploitation of the Carboxylic Acid Group: The carboxylic acid moiety at the 4-position is a key feature for ligand design. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions. This group can be used to anchor the ligand in the binding site of a target protein. Furthermore, it can be converted to esters or amides to modulate pharmacokinetic properties or to introduce additional interaction points. The hydrolysis of cyanoethylthiochromanones to their corresponding carboxylic acid derivatives has been reported, indicating a synthetic route to such compounds. researchgate.net

Biological Activities and Mechanistic Insights of Thiochroman 4 Carboxylic Acid Derivatives

Antimicrobial Potentials

The thiochroman (B1618051) scaffold has proven to be a valuable template for the design of novel antimicrobial agents. Researchers have successfully synthesized and evaluated a variety of derivatives, revealing significant activity against a range of pathogenic bacteria, fungi, and protozoa.

Antibacterial Activities

Thiochroman-4-carboxylic acid derivatives have shown considerable promise as antibacterial agents. Studies have demonstrated their effectiveness against various bacterial species, including those that are pathogenic to plants and humans.

One area of investigation has been their activity against plant pathogenic bacteria. For instance, certain thiochromanone derivatives have been found to be effective against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov A specific derivative, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, exhibited notable activity against both Xoo and Xac, with median effective concentration (EC50) values of 17 and 28 μg/mL, respectively. researchgate.net These results are significant as they surpass the efficacy of established agricultural bactericides like Bismerthiazol (B1226852) and Thiodiazole copper. researchgate.net Further structure-activity relationship (SAR) analysis revealed that the presence of a carboxylate group at the 2nd position and a chlorine atom at the 6th position of the thiochromane ring significantly enhances antibacterial activity. nih.gov

In addition to plant pathogens, thiochroman derivatives have been evaluated against human pathogenic bacteria. A series of spiro pyrrolidines incorporating a thiochroman-4-one (B147511) moiety demonstrated potent activity against several Gram-positive bacteria. nih.gov One of the most active compounds in this series displayed minimum inhibitory concentration (MIC) values of 32 μg/mL against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis, outperforming the standard drug amoxicillin. nih.gov Other derivatives have also shown activity against Gram-positive bacteria such as Bacillus pumilus and Gram-negative bacteria like Salmonella typhi and Pseudomonas aeruginosa. mdpi.com

Compound/Derivative ClassTarget BacteriaActivity (EC50/MIC)Reference
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae (Xoo)17 µg/mL (EC50) researchgate.net
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas axonopodis pv. citri (Xac)28 µg/mL (EC50) researchgate.net
Spiro pyrrolidines with thiochroman-4-oneBacillus subtilis32 µg/mL (MIC) nih.gov
Spiro pyrrolidines with thiochroman-4-oneStaphylococcus epidermidis32 µg/mL (MIC) nih.gov
Spiro pyrrolidines with thiochroman-4-oneStaphylococcus aureus32 µg/mL (MIC) nih.gov
Spiro pyrrolidines with thiochroman-4-oneEnterococcus faecalis32 µg/mL (MIC) nih.gov
Thiochromanone derivativesStaphylococcus aureus, Staphylococcus epidermidis, Bacillus pumilusActive mdpi.com
Thiochromanone derivativesSalmonella typhi, Pseudomonas aeruginosaActive mdpi.com

Antifungal Activities

The antifungal potential of this compound derivatives is well-documented, with numerous studies highlighting their efficacy against a variety of fungal pathogens. mdpi.com These compounds have been investigated for their ability to inhibit the growth of both human and plant pathogenic fungi.

A significant number of thiochroman-4-one derivatives have demonstrated potent activity against Candida albicans and Cryptococcus neoformans. jst.go.jpnih.gov In one study, a series of these compounds exhibited minimal inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against these fungi. jst.go.jpnih.gov The activity of some of these derivatives was comparable to the widely used antifungal drug fluconazole. jst.go.jpnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups at the 6th position of the thiochroman-4-one ring tends to enhance antifungal activity. nih.gov

Further modifications of the thiochroman-4-one scaffold have led to the development of derivatives with broad-spectrum antifungal activity. For example, derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties have been synthesized and tested against several plant pathogenic fungi. researchgate.net One such compound, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed a 79% inhibition rate against Botrytis cinerea, which was superior to the commercial fungicide Carbendazim. researchgate.net Similarly, other thiochromanone derivatives have shown high inhibition rates (96–100%) against Botrytis cinerea at concentrations of 100 to 250 μg/mL. mdpi.com The antifungal activity of these compounds has also been observed against other fungi such as Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, and Aspergillus niger. jst.go.jp

Compound/Derivative ClassTarget FungiActivity (MIC/Inhibition Rate)Reference
Thiochroman-4-one derivativesCandida albicans0.5–16 µg/mL (MIC) jst.go.jpnih.gov
Thiochroman-4-one derivativesCryptococcus neoformans0.5–16 µg/mL (MIC) jst.go.jpnih.gov
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oximeBotrytis cinerea79% inhibition researchgate.net
6-methylthiochroman-4-one, 6-chlorothiochroman-4-one, 6-methylthiochroman-4-olBotrytis cinerea96–100% inhibition (at 100-250 µg/mL) mdpi.com
Thiochroman-4-one derivativesEpidermophyton floccosum, Mucor racemosus, Microsporum gypseum, Aspergillus nigerActive jst.go.jp

Antileishmanial Activities and Structure-Activity Relationships

This compound derivatives have also been explored for their potential in treating neglected tropical diseases like leishmaniasis. mdpi.com Research in this area has focused on identifying compounds with high efficacy against Leishmania parasites and understanding the structural features that contribute to their activity.

In a study targeting Leishmania panamensis, a series of thiochroman-4-one derivatives were synthesized and evaluated. nih.gov Among the tested compounds, those containing a vinyl sulfone moiety demonstrated significant antileishmanial activity. nih.gov One particular derivative stood out, exhibiting an EC50 of 3.24 μM and a remarkable selectivity index (SI) of 173.24, which was superior to the reference drug amphotericin B. nih.gov

Another study investigated a range of substituted 2H-thiochroman derivatives, including thiochromenes and thiochromanones, against intracellular amastigotes of Leishmania (V) panamensis. nih.gov From a library of thirty-two compounds, twelve were found to be active with EC50 values below 40 µM. nih.gov Four of these compounds showed particularly high antileishmanial activity, with EC50 values under 10 µM and a good selectivity index of over 2.6. nih.gov Interestingly, the study noted the absence of a clear structure-activity relationship among the most active compounds, as they each possessed different substitution patterns. nih.gov This suggests that multiple structural features may contribute to the antileishmanial effects of these derivatives.

Compound/Derivative ClassTarget ParasiteActivity (EC50)Selectivity Index (SI)Reference
Thiochroman-4-one with vinyl sulfone moietyLeishmania panamensis3.24 µM173.24 nih.gov
Substituted 2H-thiochroman derivatives (4 compounds)Leishmania (V) panamensis< 10 µM> 2.6 nih.gov

Enzyme Inhibition Mechanisms

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. Understanding these enzyme inhibition mechanisms is key to the rational design of more potent and selective therapeutic agents.

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) has been identified as a key target for the antifungal activity of thiochroman-4-one derivatives. jst.go.jpnih.gov NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of proteins. This process, known as N-myristoylation, is vital for protein function and localization, and its disruption can be lethal to the fungal cell.

Several studies have validated NMT as a promising target for the development of novel antifungal drugs. jst.go.jpnih.gov Thiochroman-4-one derivatives have been designed as bioisosteres of other benzoheterocyclic NMT inhibitors. jst.go.jp Molecular docking studies have provided insights into the binding of these compounds to the active site of Candida albicans NMT, revealing a high receptor affinity. jst.go.jpnih.gov The lipophilic nature of the thiochroman-4-one core is believed to facilitate its passage across fungal cell membranes, allowing it to reach its intracellular target. jst.go.jp

Structure-activity relationship studies have shown that substitutions on the thiochroman-4-one ring can significantly influence NMT inhibitory activity. For instance, the presence of electron-withdrawing groups at the 6th position of the ring has been found to enhance antifungal efficacy, likely due to improved binding to the NMT enzyme. nih.gov The potent antifungal activity of some of these derivatives, with MIC values as low as 0.5 µg/mL against C. albicans, underscores the potential of NMT inhibition as a mechanism for combating fungal infections. nih.gov

Cysteine Protease Inhibition

This compound derivatives have also been implicated in the inhibition of cysteine proteases. nih.gov These enzymes play critical roles in the life cycle of various pathogens, including protozoan parasites, making them attractive targets for drug development.

Specifically, acyl hydrazone derivatives of thiochroman-4-ones have been reported as potent inhibitors of cysteine proteases. nih.gov This inhibitory activity has significant implications for the treatment of diseases such as Chagas' disease, which is caused by the parasite Trypanosoma cruzi. Cysteine proteases are essential for the survival and replication of T. cruzi, and their inhibition can effectively halt the progression of the infection. While the precise mechanism of inhibition by these thiochroman derivatives is an area of ongoing research, it is likely that the thiochroman scaffold provides a core structure that can be functionalized to interact with key residues in the active site of the cysteine protease.

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments. nih.govmdpi.comresearchgate.net The emergence and spread of MBL-producing bacteria pose a significant threat to global health, as there are currently no clinically approved MBL inhibitors. nih.govresearchgate.netnih.gov This has spurred research into finding new compounds that can inhibit these enzymes and restore the efficacy of existing antibiotics. nih.gov

Derivatives of this compound have been investigated as potential MBL inhibitors. The core idea behind this approach is that the carboxylic acid moiety can interact with the zinc ions in the active site of the MBL, disrupting its catalytic activity. nih.govresearchgate.net This interaction mimics the binding of the hydrolyzed β-lactam antibiotic, effectively blocking the enzyme. nih.gov

While specific studies focusing solely on this compound are limited, the broader class of small molecule carboxylates has shown promise. For instance, compounds like nitrilotriacetic acid and N-(phosphonomethyl)iminodiacetic acid have demonstrated potent inhibition of NDM-1 and VIM-2, two important types of MBLs, with IC50 values in the low- to sub-micromolar range. nih.gov The inhibitory mechanism is believed to involve the chelation of the zinc ions essential for the enzyme's function. nih.govresearchgate.net

The development of effective MBL inhibitors is a critical area of research. mdpi.com Although no this compound derivative is currently in clinical use for this purpose, the underlying principle of using a carboxylic acid to target the MBL active site remains a valid and actively pursued strategy.

Receptor Modulation Studies (e.g., AMPA Receptor Potentiation)

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). researchgate.netnih.gov Their proper function is crucial for processes like learning and memory. researchgate.net Consequently, AMPA receptors have become attractive therapeutic targets for a variety of neurological and psychiatric disorders. researchgate.netnih.gov

Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor themselves. nih.govmdpi.com This modulation can lead to improved synaptic transmission and plasticity.

Thiochroman-1,1-dioxide derivatives have been designed and synthesized as analogues of 1,2,4-benzothiadiazine 1,1-dioxides, which are known to be potent AMPA receptor PAMs. nih.gov Applying the concept of isosteric replacement, researchers have explored the potential of these thiochroman derivatives to modulate AMPA receptor activity.

In vitro studies have shown that these thiochroman 1,1-dioxides can indeed act as positive allosteric modulators of AMPA receptors. nih.gov Although their potency was found to be lower than their benzothiadiazine counterparts, they still exhibited significant modulatory activity. nih.gov Furthermore, pharmacokinetic studies in vivo revealed that some of these thiochroman derivatives can cross the blood-brain barrier, a crucial property for any CNS-acting drug. nih.gov

X-ray crystallography studies have provided insights into the binding of these molecules to the AMPA receptor. It was found that both enantiomers of one of the thiochroman derivatives could interact with the ligand-binding domain of the GluA2 subunit, in a manner very similar to its benzothiadiazine analogue. nih.gov This structural information helps to explain the observed activity and provides a basis for the design of more potent and selective AMPA receptor modulators based on the thiochroman scaffold.

Other Reported Biological Activities (e.g., Anticancer, Anti-inflammatory, Antioxidant)

Beyond their effects on MBLs and AMPA receptors, derivatives of this compound and related thiochroman structures have been investigated for a range of other biological activities.

Anticancer Activity:

Several studies have explored the potential of thiochroman-based compounds as anticancer agents. nih.govnih.gov For example, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and evaluated for their anticancer properties. nih.gov Selected compounds from this series were tested against a panel of sixty human tumor cell lines. nih.gov The structural similarity of these compounds to aurones, which are known to possess anticancer activities, provided the rationale for this investigation. nih.gov

Another study focused on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which incorporate a thiazolidinone core, a fragment known to be associated with various biological activities including anticancer effects. researchgate.net One of the synthesized compounds, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, showed significant cytotoxic action against several tumor cell lines. researchgate.net

Anti-inflammatory Activity:

The anti-inflammatory potential of coumarin (B35378) derivatives, which can be structurally related to chromanones, has been investigated. researchgate.net For instance, newly synthesized N-[4'-oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivatives were evaluated for their anti-inflammatory activity using the hind paw edema method. researchgate.net

Antioxidant Activity:

The antioxidant properties of various heterocyclic compounds, including those with structures related to thiochroman, have been a subject of research. nih.govui.ac.idnih.govnih.gov Thiazolidine-4-carboxylic acid, a related sulfur-containing cyclic compound, is known to be a sulfhydryl antioxidant. nih.gov Studies on quinoline-4-carboxylic acid derivatives have shown that they can possess better antioxidant activity than their precursors, as measured by their ability to scavenge free radicals in the DPPH assay. ui.ac.id The presence of aromatic rings and carboxylic acid groups can contribute to the antioxidant capacity of these molecules. ui.ac.id Similarly, 4-hydroxycoumarin (B602359) derivatives have also been tested for their antioxidant activity in vitro. nih.gov

Biotransformation Studies using Microbial Systems

The biotransformation of thiochroman derivatives using microbial systems, particularly marine-derived fungi, has been explored as a method to produce novel and potentially bioactive compounds. mdpi.com This approach offers an alternative to traditional chemical synthesis and can lead to the formation of unique stereoisomers. mdpi.com

In one study, the biotransformation of thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol was conducted using the marine-derived fungal strains Emericellopsis maritima and Purpureocillium lilacinum. mdpi.com This process yielded several known thiochroman derivatives, including thiochroman-4-one, as well as a novel compound, 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol. mdpi.com The study also successfully characterized the stereoisomers of the resulting sulfoxides. mdpi.com

Previous work has also demonstrated the use of fungi like Mortierella isabellina and Helminthosporium sp. to biotransform thiochroman-4-ol, resulting in the production of thiochroman-4-one and the recovery of the unreacted R-enantiomer of the alcohol with high enantiomeric purity. mdpi.com These findings highlight the potential of microbial systems to not only generate new derivatives but also to achieve stereoselective transformations, which is of significant interest in drug discovery and development. The resulting biotransformed products can then be screened for various biological activities, including antimicrobial and cytotoxic effects. mdpi.com

Mechanistic Elucidation of Biological Effects

The biological effects of this compound and its derivatives stem from their ability to interact with specific molecular targets, leading to the modulation of cellular pathways. The mechanisms underlying these effects are diverse and depend on the specific derivative and the biological system .

For metallo-β-lactamase (MBL) inhibition , the primary mechanism involves the interaction of the carboxylic acid group with the zinc ions in the enzyme's active site. nih.govresearchgate.net This interaction, often a chelation, disrupts the catalytic machinery of the MBL, preventing it from hydrolyzing β-lactam antibiotics. nih.govresearchgate.net The thiochroman scaffold serves as a framework to present the carboxylic acid in a suitable orientation for binding within the active site.

In the context of AMPA receptor modulation , thiochroman-1,1-dioxide derivatives act as positive allosteric modulators (PAMs). nih.gov They bind to a site on the receptor that is distinct from the glutamate binding site. nih.gov This binding event is thought to stabilize the open conformation of the ion channel, thereby enhancing the flow of ions in response to glutamate binding and reducing receptor desensitization. nih.govfrontiersin.org X-ray crystallography has shown that these molecules bind at the dimer interface of the ligand-binding domain of the GluA2 subunit. nih.gov

The anticancer activity of thiochroman derivatives can be attributed to several potential mechanisms. For some derivatives, the mechanism may involve the induction of apoptosis (programmed cell death). nih.gov For example, certain 4-thiazolidinone-based derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other mechanisms could include the inhibition of specific enzymes crucial for cancer cell survival or proliferation.

The antioxidant activity of thiochroman-related compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. ui.ac.idnih.gov The presence of phenolic hydroxyl groups or the sulfur atom in the thiochroman ring can contribute to this radical scavenging capacity. The carboxylic acid group can also influence the antioxidant potential of the molecule. ui.ac.id

Understanding these mechanisms at a molecular level is crucial for the rational design of new and more effective this compound derivatives with specific biological activities.

Advanced Applications and Future Directions in Thiochroman 4 Carboxylic Acid Research

Utilization as a Chemical Scaffold for Drug Design and Lead Optimization

The rigid, bicyclic structure of thiochroman-4-carboxylic acid and its precursor, thiochroman-4-one (B147511), serves as a "privileged scaffold" in medicinal chemistry. This framework allows for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity and the development of novel therapeutic agents. The sulfur atom in the ring can influence the molecule's electronic properties and binding interactions with biological targets. ontosight.ainih.gov

Researchers have extensively used the thiochroman-4-one core to develop compounds with a wide array of biological activities. By modifying the scaffold, scientists have created derivatives targeting infectious diseases and cancer. For instance, a series of pyrazoles and isoxazoles derived from thiochroman-4-one were synthesized and tested for their in-vitro inhibitory activity against bacteria such as Bacillus subtilis and Pseudomonas fluorescens. nih.gov

Furthermore, the thiochroman (B1618051) scaffold is a key component in the development of agents against the protozoan parasite Leishmania. nih.gov Modifications on the thiochroman-4-one core, such as the introduction of sulfone groups, have led to compounds with significant leishmanicidal activity. researchgate.net One study highlighted a semicarbazone derivative of thiochroman-4-one that showed potent efficacy against Leishmania with low cytotoxicity, indicating a high selectivity index. nih.gov These findings underscore the importance of the thiochroman structure in generating lead compounds for drug discovery. nih.govnih.gov

Table 1: Examples of Biologically Active Thiochroman Derivatives

Derivative Class Target/Activity Research Finding
Pyrazole (B372694) derivatives of thiochroman-4-one Antibacterial (B. subtilis) Found to be the most effective inhibitor of B. subtilis growth among the tested compounds. nih.gov
Semicarbazone derivative of thiochroman-4-one Antiprotozoal (Leishmania) Demonstrated the best efficacy with an EC₅₀ of 5.4 μM and a high selectivity index of 18.6. nih.gov
Thiochroman-4-one sulfone derivatives Antiprotozoal (L. panamensis) Showed high activity and selectivity in in-vitro assays against intracellular amastigotes. researchgate.net
Thiochroman-4-one carboxamide and 1,3,4-thiadiazole (B1197879) thioether derivatives Antibacterial (Plant Pathogens) Compound 11 exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov
Thiochroman-4-one derivatives Antifungal (C. albicans) Compound 22 exhibited a potent MIC value as low as 0.5 μg mL⁻¹ against Candida albicans. nih.gov

Precursors for the Synthesis of Complex Heterocyclic Systems

This compound and its ketone analog, thiochroman-4-one, are highly valued as intermediates in organic synthesis. Their reactive nature allows them to be used as starting materials for the construction of more complex, multi-ring heterocyclic systems, which are often sought after in medicinal chemistry for their diverse biological activities. researchgate.net

Thiochroman-4-ones are particularly versatile and have been extensively used to synthesize a variety of fused heterocycles. researchgate.net The reactions often target the ketone's carbonyl group and the adjacent active methylene (B1212753) group. For example, condensation reactions with hydrazines are a common method to produce fused pyrazole systems. Specifically, the reaction of thiochroman-4-one with phenylhydrazine (B124118), followed by cyclization using polyphosphoric acid, yields thiochromeno[4,3-b]indoles, a class of compounds investigated for their potential biological interest. researchgate.net

Other important transformations include:

Reaction with hydroxylamine: leading to the formation of oximes, which can be rearranged to form larger ring systems. researchgate.net

Condensation with active methylene compounds: The Claisen condensation of thiochroman-4-one with ethyl formate (B1220265) yields 2-hydroxymethylenethiochroman-4-one, a key intermediate for building further heterocyclic rings. researchgate.net

Mannich reactions: Treatment with formaldehyde (B43269) and secondary amines produces 3-alkylaminomethylthiochroman-4-ones, which have shown biological activities such as antiamebic properties. researchgate.net

These examples demonstrate that the thiochroman framework is a robust platform for generating molecular diversity, providing access to a wide range of complex heterocyclic structures like pyrazoles, imidazoles, thiazoles, indoles, pyridines, and pyrimidines. researchgate.net

Table 2: Synthesis of Heterocycles from Thiochroman-4-one

Reactant(s) Resulting Heterocyclic System Reaction Type
Phenylhydrazine Thiochromeno[4,3-b]indole Condensation / Cyclization
Ethyl formate 2-Hydroxymethylenethiochroman-4-one (intermediate) Claisen Condensation
Formaldehyde and secondary amine 3-Alkylaminomethylthiochroman-4-one Mannich Reaction
Acrylonitrile (B1666552) 4-Cyanoethylthiochromanones (hydrolyzed to carboxylic acids) Cyanoethylation

Potential in Agrochemicals (e.g., Herbicides, Insecticides)

The structural features that make this compound derivatives promising in medicine also translate to potential applications in agriculture. The development of new herbicides and insecticides often involves scaffolds that can interact with specific biological targets in pests or weeds. Carboxylic acid-containing compounds are a known class of agrochemicals. googleapis.com

Research has shown that derivatives of the thiochroman-4-one scaffold possess significant antibacterial and antifungal properties against important plant pathogens. nih.gov In one study, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether groups were synthesized. These compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), which are bacteria responsible for serious diseases in rice and citrus crops, respectively. One of the derivatives exhibited potent activity against both bacterial strains. nih.gov

Furthermore, other thiochroman-4-one derivatives have been identified as potent inhibitors of N-myristoyltransferase (NMT), an enzyme that is a validated target for treating fungal infections. nih.gov The broad-spectrum antifungal activity observed suggests that this class of compounds could be developed into new agrochemical fungicides to protect crops from various fungal diseases. nih.gov While direct application as herbicides or insecticides is less explored, the proven efficacy against microbial plant pathogens indicates a strong potential for the thiochroman scaffold in the agrochemical industry.

Development of Probes and Advanced Materials

Beyond biological applications, the this compound structure holds potential for use in materials science and as a chemical probe. ontosight.ai The inherent properties of the sulfur-containing heterocycle can be harnessed to create functional molecules for advanced applications.

While direct research into this compound as a specific probe is limited, studies on structurally related compounds offer a glimpse into its potential. For example, analogs like 1,2-dithiolane-4-carboxylic acid have been investigated for their ability to act as selective probes and inhibitors for enzymes like thioredoxin reductase, which is important in cellular redox signaling. nih.gov This suggests that the this compound framework could similarly be functionalized to create probes for specific biological targets or to sense particular microenvironments within a cell.

The related thiocoumarin scaffold, a bioisostere of the widely used coumarin (B35378) dyes, is another area that highlights this potential. nih.gov Coumarins are well-known for their fluorescent properties and use in sensors and materials. Although less explored, thiocoumarins also possess interesting photochemical properties that could be exploited. The presence of the sulfur atom can tune the electronic and photophysical characteristics of the molecule. nih.gov By extension, the this compound scaffold could be chemically modified to develop novel fluorescent dyes, sensors, or components of advanced materials, representing a promising, yet underexplored, avenue of research.

Emerging Research Areas and Unexplored Reactivity

Despite its utility, the full potential of this compound and its derivatives remains to be unlocked. Several emerging research areas and avenues of unexplored reactivity could lead to novel applications.

One of the most significant areas for future work is the continued exploration of its chemical space for drug discovery. While activities against bacteria, fungi, and protozoa have been identified, many biological targets remain untested. nih.govnih.gov The development of new, efficient synthetic methodologies, such as novel cross-coupling reactions or catalytic processes, will be crucial for creating diverse libraries of thiochroman derivatives for high-throughput screening. acs.orgrsc.org For example, new pyridine-borane complex-catalyzed methods for directly converting carboxylic acids into thioesters could be applied to this compound to generate novel compound classes. rsc.org

The chemistry of sulfur-containing heterocycles, in general, is less explored compared to their oxygen or nitrogen-containing counterparts. nih.gov This suggests that fundamental studies into the reactivity of the thiochroman ring system could reveal novel chemical transformations. Investigating reactions that are unique to the sulfur heteroatom, such as specific types of oxidations or rearrangements, could lead to the synthesis of unprecedented molecular architectures.

Furthermore, the application in materials science is still in its infancy. ontosight.ai A systematic investigation into the photophysical properties of functionalized thiochroman-4-carboxylic acids could lead to the development of new photoactive materials, organic light-emitting diode (OLED) components, or specialized chemical sensors. The intersection of its biological activity and material properties could also lead to the creation of biocompatible sensors or drug-delivery systems.

Conclusion and Outlook

Summary of Key Research Findings

A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated research specifically focused on Thiochroman-4-carboxylic Acid. The vast majority of studies on the thiochroman (B1618051) scaffold are overwhelmingly centered on its ketone analogue, Thiochroman-4-one (B147511), and its various derivatives. This significant research focus on the thiochroman-4-one core stems from its recognition as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of promising biological activities.

Extensive research has been conducted on thiochroman-4-one derivatives, revealing their potential as potent therapeutic agents. These compounds have been synthesized and evaluated for a range of biological effects, including:

Antileishmanial activity: Derivatives have shown high efficacy against parasites of the genus Leishmania nih.gov.

Antimicrobial properties: Studies have demonstrated activity against various bacterial and fungal strains rsc.orgnih.gov.

Anticancer potential: Certain thiochroman-4-one hybrids have been investigated for their efficacy against various cancer cell lines rsc.org.

This intense investigation into the thiochroman-4-one structure has yielded significant insights into its structure-activity relationships (SAR), guiding the development of new and more potent derivatives rsc.orgresearchgate.net. However, this has inadvertently left other functionalized thiochromans, such as this compound, largely unexplored. Consequently, there are no significant research findings to summarize regarding the synthesis, chemical properties, or biological activity of this compound itself.

Future Perspectives and Challenges in this compound Chemistry

The current gap in the scientific literature concerning this compound presents both challenges and significant opportunities for future chemical and pharmacological research.

Future Perspectives:

The unexplored nature of this compound makes it a frontier for new discoveries. Future research could be directed towards:

Novel Synthesis: Developing and optimizing efficient synthetic pathways to produce this compound and its derivatives. This would be the foundational step to enable any further investigation.

Biological Screening: A thorough evaluation of the biological activities of this compound is warranted. Its structural similarity to the bioactive thiochroman-4-one scaffold suggests it may possess unique therapeutic properties. Screening for antimicrobial, antiviral, and anticancer activities could be a starting point.

Structure-Activity Relationship (SAR) Studies: The introduction of a carboxylic acid group at the 4-position instead of a ketone could significantly alter the molecule's electronic properties, solubility, and interaction with biological targets. Comparative studies between the acid and ketone analogues could provide valuable SAR insights, contributing to a more comprehensive understanding of the thiochroman scaffold.

Derivative Development: The carboxylic acid functionality serves as a versatile chemical handle for the synthesis of a wide range of derivatives, such as esters and amides. This opens up possibilities for creating large libraries of novel compounds for drug discovery programs.

Challenges:

The path to understanding this compound is not without its obstacles. Key challenges include:

Synthetic Hurdles: The development of synthetic routes may face challenges in terms of yield, purity, and scalability. The reactivity of the carboxylic acid group might require specific protective group strategies during the synthesis of more complex derivatives.

Shifting Research Focus: The well-established and promising results from thiochroman-4-one research create a significant inertia. A compelling rationale will be needed to attract research interest and funding towards this less-explored analogue.

Physicochemical Properties: The introduction of a carboxylic acid group will significantly impact the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP). These factors will critically influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which will need to be carefully studied and optimized.

Q & A

Basic: What are the established synthetic routes for Thiochroman-4-carboxylic Acid, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via cyclization of substituted thiophenol derivatives with α,β-unsaturated carboxylic acids. Key variables include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature : Controlled heating (80–120°C) to balance reaction rate and byproduct formation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Optimization involves iterative testing of these parameters, monitored by TLC or HPLC. For reproducibility, document exact molar ratios, heating duration, and purification steps (e.g., recrystallization solvents) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiochromane ring structure and carboxylic acid moiety. Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methylene protons adjacent to sulfur (δ 3.0–3.5 ppm).
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), sulfur-linked carbons (δ 30–40 ppm).
  • FT-IR : Confirm the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Systematic approaches include:

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to assess potency discrepancies.
  • Structural Analysis : Use X-ray crystallography or DFT calculations to evaluate conformational differences in derivatives.
  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
    Example data table for cross-study comparison:
StudyDerivative StructureAssay TypeEC₅₀ (μM)Cell Line
AR = -CH₃Cytotoxicity12.3HeLa
BR = -ClAnti-inflammatory8.9RAW 264.7

Advanced: What computational methods are suitable for studying the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous environments (e.g., using GROMACS).
  • Docking Studies : Evaluate binding affinities to biological targets (e.g., COX-2) with AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Basic: How should researchers handle the hygroscopicity of this compound during experiments?

Methodological Answer:

  • Storage : Keep the compound in a desiccator with silica gel or under inert gas (N₂/Ar).
  • Weighing Protocol : Use a dry glovebox for gravimetric measurements to prevent moisture absorption.
  • Solvent Selection : Pre-dry solvents (e.g., DMSO over molecular sieves) to minimize water content during reactions .

Advanced: What strategies can mitigate interference from this compound’s fluorescence in bioimaging assays?

Methodological Answer:

  • Quenching Agents : Add non-fluorescent quenchers (e.g., sodium dithionite) to suppress background signals.
  • Wavelength Optimization : Use excitation/emission filters outside the compound’s fluorescence range (e.g., λ_ex > 400 nm if fluorescence peaks at 350 nm).
  • Control Experiments : Include a compound-only sample to subtract autofluorescence from experimental data .

Basic: What are the best practices for analyzing enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with immobilized chiral selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane:isopropanol (95:5).
  • Circular Dichroism (CD) : Compare CD spectra against enantiomerically pure standards.
  • Polarimetry : Measure specific rotation ([α]ᴅ) at 20°C, noting deviations >2% indicate impurities .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at positions 2, 3, or 6 of the thiochromane ring to assess steric/electronic effects.
  • Pharmacophore Mapping : Use software like Schrodinger’s Phase to identify critical hydrogen bond donors/acceptors.
  • Data Correlation : Plot logP vs. IC₅₀ to evaluate lipophilicity-activity trends .

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